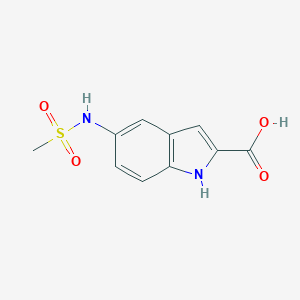

5-Methylsulfonamido-indole-2-carboxylic acid

Description

BenchChem offers high-quality 5-Methylsulfonamido-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylsulfonamido-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(methanesulfonamido)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-17(15,16)12-7-2-3-8-6(4-7)5-9(11-8)10(13)14/h2-5,11-12H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXMYKDPQPQFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164668 |

Source

|

| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150975-95-4 |

Source

|

| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150975954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8EC5NG7Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylsulfonamido-indole-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Methylsulfonamido-indole-2-carboxylic Acid

This guide provides a comprehensive technical overview of 5-methylsulfonamido-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction and Molecular Overview

5-Methylsulfonamido-indole-2-carboxylic acid is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This specific compound incorporates three key functional groups that dictate its chemical behavior and potential utility: the indole ring system, a carboxylic acid at the C2 position, and a methylsulfonamido group at the C5 position. Its structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules for drug discovery programs, such as inhibitors for HIV integrase or protein kinase targets.[3][4]

Figure 1: Chemical Structure of 5-Methylsulfonamido-indole-2-carboxylic acid.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental for its application in research and development. The key identifiers and computed properties for 5-methylsulfonamido-indole-2-carboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-(methanesulfonamido)-1H-indole-2-carboxylic acid | [4][5] |

| CAS Number | 150975-95-4 | [4][5] |

| Molecular Formula | C₁₀H₁₀N₂O₄S | [5][6] |

| Molecular Weight | 254.26 g/mol | [5][6] |

| Canonical SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | [5] |

| InChI Key | AHXMYKDPQPQFMW-UHFFFAOYSA-N | [5][6] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 108 Ų | [5] |

| XLogP3 | 1.3 | [5] |

Synthesis Pathway and Methodologies

The synthesis of 5-methylsulfonamido-indole-2-carboxylic acid is a multi-step process that leverages established reactions in heterocyclic chemistry. A logical and efficient synthetic route begins with the commercially available 5-nitroindole, proceeding through key intermediates. The causality behind this strategic pathway is to build the molecule by first establishing the indole core with the correct nitrogen-based substituent at C5, followed by the introduction of the carboxylic acid at C2.

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apicule.com [apicule.com]

- 5. 5-Methylsulfonamido-indole-2-carboxylic acid | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methylsulfonamido-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylsulfonamido-indole-2-carboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its indole scaffold, substituted with a sulfonamide group, is a key pharmacophore in various therapeutic agents. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to this important molecule, detailing the rationale behind each step and providing robust experimental protocols. The synthesis is presented in a four-step sequence starting from commercially available materials.

Overall Synthesis Pathway

The synthesis of 5-Methylsulfonamido-indole-2-carboxylic acid can be efficiently achieved through a four-step reaction sequence. This pathway begins with the construction of the indole ring system via a Fischer indole synthesis, followed by the reduction of a nitro group to an amine. The subsequent sulfonylation of the amino group and final hydrolysis of the ethyl ester yield the target compound.

Caption: Overall synthetic route to 5-Methylsulfonamido-indole-2-carboxylic acid.

Part 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate

The initial step involves the construction of the indole nucleus through the Fischer indole synthesis. This classic reaction utilizes the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from p-nitrophenylhydrazine and ethyl pyruvate. The presence of the electron-withdrawing nitro group on the phenylhydrazine directs the cyclization to form the 5-nitroindole isomer.

Experimental Protocol:

Materials:

-

p-Nitrophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Toluene

Procedure:

-

A mixture of p-nitrophenylhydrazine hydrochloride and a molar equivalent of ethyl pyruvate is suspended in toluene.

-

The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the initial condensation to the hydrazone.

-

After the formation of the hydrazone is complete (monitored by TLC), the reaction mixture is cooled, and polyphosphoric acid is added cautiously.

-

The reaction mixture is then heated to 85-115°C for 20-60 minutes to effect the cyclization.[1]

-

Upon completion, the reaction is quenched by pouring it onto ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford ethyl 5-nitro-1H-indole-2-carboxylate as a yellow to brown powder.

| Parameter | Value | Reference |

| Typical Yield | ~90% | [1] |

| Melting Point | 220-225 °C |

Part 2: Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate

The second step is the reduction of the nitro group of ethyl 5-nitro-1H-indole-2-carboxylate to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The use of palladium on carbon as the catalyst with ammonium formate as a hydrogen transfer agent provides a safe and effective alternative to using hydrogen gas.

Experimental Protocol:

Materials:

-

Ethyl 5-nitro-1H-indole-2-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Ethanol

Procedure:

-

Ethyl 5-nitro-1H-indole-2-carboxylate is dissolved in ethanol.

-

Ammonium formate (4 equivalents) is added to the solution.

-

A catalytic amount of 10% Pd/C is added carefully under an inert atmosphere (e.g., nitrogen).

-

The reaction mixture is heated to reflux for 30 minutes.[2]

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

The hot reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield ethyl 5-amino-1H-indole-2-carboxylate.

| Parameter | Value | Reference |

| Typical Yield | Quantitative | [2] |

Part 3: Synthesis of Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate

The third step involves the sulfonylation of the amino group of ethyl 5-amino-1H-indole-2-carboxylate with methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

Materials:

-

Ethyl 5-amino-1H-indole-2-carboxylate

-

Methanesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

Procedure:

-

Ethyl 5-amino-1H-indole-2-carboxylate is dissolved in anhydrous dichloromethane under an inert atmosphere.

-

Pyridine (1.2 equivalents) is added, and the solution is cooled to 0°C in an ice bath.

-

Methanesulfonyl chloride (1.1 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 4: Synthesis of 5-Methylsulfonamido-indole-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol.

Experimental Protocol:

Materials:

-

Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate is suspended in a mixture of ethanol and water.

-

A solution of potassium hydroxide in water is added, and the mixture is heated to reflux for 5-6 hours.[3]

-

The reaction progress is monitored by TLC.

-

Once the hydrolysis is complete, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-Methylsulfonamido-indole-2-carboxylic acid.

| Parameter | Value | Reference |

| Typical Yield | ~80% | [3] |

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide outlines a robust and well-documented pathway for the synthesis of 5-Methylsulfonamido-indole-2-carboxylic acid. By following the detailed protocols and understanding the chemical principles behind each transformation, researchers can confidently produce this valuable compound for their drug discovery and development endeavors. The provided methods are scalable and utilize readily available reagents, making this synthesis both practical and efficient.

References

- WO2008072257A2 - Process for the preparation of indole derivatives - Google P

- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google P

Sources

A Technical Guide to the Mechanism of Action of 5-Methylsulfonamido-indole-2-carboxylic acid as a Putative HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylsulfonamido-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole-2-carboxylic acid class of molecules.[1][2][3] While this specific molecule is not extensively characterized in peer-reviewed literature, its structural motif is a recognized scaffold for the development of potent enzyme inhibitors.[4][5] Notably, derivatives of indole-2-carboxylic acid have demonstrated significant activity as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[6][7][8] This guide synthesizes the established mechanism for this class of compounds and proposes a detailed, field-proven experimental workflow to validate the mechanism of action of 5-Methylsulfonamido-indole-2-carboxylic acid as a putative HIV-1 Integrase Strand Transfer Inhibitor (INSTI).

Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[5] Its unique electronic properties and ability to be readily functionalized make it a valuable starting point for drug discovery.[4] The indole-2-carboxylic acid subgroup, in particular, has been a fruitful area of research, yielding compounds with diverse biological activities, including anticancer and antiviral properties.[9][10]

A key therapeutic target for this class of molecules is HIV-1 integrase.[11] This enzyme is essential for the lifecycle of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host cell's genome.[6][7] By blocking this step, integrase inhibitors effectively halt viral replication.[12] The established mechanism for indole-2-carboxylic acid-based INSTIs involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site, which are crucial for its catalytic function.[6][11][12] This guide will operate on the well-supported hypothesis that 5-Methylsulfonamido-indole-2-carboxylic acid acts via this established mechanism.

The HIV-1 Integrase Strand Transfer Mechanism: A Prime Antiviral Target

HIV-1 integrase performs its function in a two-step process:

-

3'-Processing: The enzyme removes a dinucleotide from each 3' end of the linear viral DNA.

-

Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.

Integrase Strand Transfer Inhibitors (INSTIs) specifically block the second step. The active site of the integrase contains a highly conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two Mg²⁺ ions.[11] These cations are directly involved in the catalytic process. The proposed mechanism of action for indole-2-carboxylic acid derivatives centers on their ability to disrupt this critical metallic cofactor system.[6][12]

Proposed Binding Mode of 5-Methylsulfonamido-indole-2-carboxylic acid

Based on extensive research into this compound class, the indole-2-carboxylic acid moiety is predicted to act as a metal-chelating pharmacophore.[6][12] The carboxyl group at the C2 position and the indole nucleus nitrogen are positioned to form a chelating triad with the two Mg²⁺ ions in the integrase active site.[6][7] This interaction effectively sequesters the metal ions, preventing them from participating in the strand transfer reaction. Additionally, the sulfonamido group at the 5-position may form further interactions, such as hydrogen bonds or π-π stacking with viral DNA, enhancing binding affinity and inhibitory potency.[7][12]

Caption: Proposed binding of the inhibitor to the HIV-1 integrase active site.

Experimental Validation Workflow: A Self-Validating System

To rigorously test the hypothesis that 5-Methylsulfonamido-indole-2-carboxylic acid functions as an HIV-1 INSTI, a multi-step, self-validating experimental workflow is required. This process moves from direct enzyme inhibition to cellular activity, providing a comprehensive understanding of the molecule's mechanism.

Caption: High-level experimental workflow for mechanism of action validation.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

Objective: To determine the direct inhibitory effect of 5-Methylsulfonamido-indole-2-carboxylic acid on the strand transfer activity of recombinant HIV-1 integrase and calculate its 50% inhibitory concentration (IC₅₀).

Methodology: This is a fluorescence-based assay that measures the integration of a donor DNA substrate into a target DNA substrate.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 5-Methylsulfonamido-indole-2-carboxylic acid in 100% DMSO.

-

Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reconstitute recombinant HIV-1 integrase enzyme to the working concentration as per the manufacturer's instructions.

-

Prepare donor and target DNA substrates. The donor substrate is typically labeled with a fluorophore (e.g., biotin) and the target substrate is coated on a plate (e.g., streptavidin-coated).

-

-

Assay Procedure:

-

Add the serially diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the HIV-1 integrase enzyme to the wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding the donor DNA substrate.

-

Incubate the plate for 60 minutes at 37°C to allow the strand transfer reaction to proceed.

-

Wash the plate to remove unbound donor DNA.

-

Add a detection reagent (e.g., europium-labeled anti-biotin antibody) and incubate.

-

Read the time-resolved fluorescence signal.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the amount of integrated DNA.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cellular Antiviral Activity Assay

Objective: To evaluate the ability of the compound to inhibit HIV-1 replication in a cell-based model.

Methodology: This assay typically uses a cell line susceptible to HIV-1 infection (e.g., MT-4 cells) and measures a marker of viral replication, such as p24 antigen levels.[12]

Step-by-Step Protocol:

-

Cell Culture:

-

Culture MT-4 cells in appropriate media and maintain in a logarithmic growth phase.

-

-

Infection and Treatment:

-

Seed the MT-4 cells in a 96-well plate.

-

Add serial dilutions of 5-Methylsulfonamido-indole-2-carboxylic acid to the cells.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Include a "no virus" control and an "infected, untreated" control.

-

Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.

-

-

Quantification of Viral Replication:

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

-

Protocol 3: Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells and to calculate the selectivity index (SI).

Methodology: A standard cell viability assay, such as the MTT assay, is used.

Step-by-Step Protocol:

-

Cell Treatment:

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of the compound to the cells (uninfected).

-

Incubate for the same duration as the antiviral assay.

-

-

Viability Measurement:

-

Add MTT reagent to the wells and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration that reduces cell viability by 50%.

-

Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.

-

Data Presentation and Interpretation

The quantitative data from the described assays should be summarized for clear interpretation.

| Parameter | Description | Expected Value (Hypothetical) | Implication |

| IC₅₀ | Concentration for 50% inhibition of integrase enzyme | 0.1 - 5 µM | Confirms direct, potent inhibition of the target enzyme.[6] |

| EC₅₀ | Concentration for 50% inhibition of viral replication in cells | 0.5 - 10 µM | Demonstrates the compound can enter cells and inhibit the virus. |

| CC₅₀ | Concentration for 50% reduction in cell viability | > 100 µM | Indicates low toxicity to host cells at effective concentrations. |

| SI | Selectivity Index (CC₅₀/EC₅₀) | > 10 | A high SI is desirable for a drug candidate, indicating a good safety margin. |

Conclusion

The structural features of 5-Methylsulfonamido-indole-2-carboxylic acid strongly suggest its potential as an HIV-1 integrase inhibitor, acting through the well-established mechanism of active site Mg²⁺ chelation. The comprehensive experimental workflow detailed in this guide provides a robust framework for validating this hypothesis. Successful outcomes from these assays—namely, potent in vitro enzymatic inhibition, effective cellular antiviral activity, and a high selectivity index—would provide compelling evidence for its mechanism of action and warrant its further development as a novel antiretroviral agent.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Europe PMC. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Indole-2-carboxylic acid. Chem-Impex. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

5-Methylsulfonamido-indole-2-carboxylic acid API Suppliers. apicule. Available at: [Link]

-

5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID. gsrs. Available at: [Link]

-

5-Methylsulfonamido-indole-2-carboxylic acid | C10H10N2O4S | CID 60948. PubChem. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

-

Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. LinkedIn. Available at: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-Methylsulfonamido-indole-2-carboxylic acid | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 5-Methylsulfonamido-indole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of 5-Methylsulfonamido-indole-2-carboxylic acid (CAS No: 150975-95-4). While direct experimental data on this specific molecule is limited in publicly accessible literature, its core structure as an indole-2-carboxylic acid derivative allows for a robust, evidence-based exploration of its potential as a therapeutic agent. This document synthesizes information from extensive research on related analogs to project its utility as a scaffold in drug discovery, with a particular focus on its potential as an inhibitor of the 14-3-3η protein for oncology applications and as an HIV-1 integrase inhibitor for antiviral therapies. Detailed experimental protocols and structure-activity relationship (SAR) analyses are provided to guide future research and development efforts.

Introduction and Chemical Profile

5-Methylsulfonamido-indole-2-carboxylic acid is a synthetic organic compound featuring a core indole ring, a carboxylic acid group at the 2-position, and a methylsulfonamido substituent at the 5-position.[1][2][3] This unique combination of functional groups makes it a compelling candidate for investigation in medicinal chemistry. The indole scaffold is a well-established privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets. The carboxylic acid at the 2-position is crucial for forming key interactions with enzyme active sites, particularly those involving metal cofactors. The methylsulfonamido group at the 5-position significantly influences the molecule's electronic properties, solubility, and potential for specific hydrogen bonding interactions, thereby modulating its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of 5-Methylsulfonamido-indole-2-carboxylic acid

| Property | Value | Reference |

| CAS Number | 150975-95-4 | [1][3] |

| Molecular Formula | C₁₀H₁₀N₂O₄S | [1][3] |

| Molecular Weight | 254.26 g/mol | [1][3] |

| IUPAC Name | 5-(methanesulfonamido)-1H-indole-2-carboxylic acid | [1][3] |

| Appearance | Predicted: Solid | N/A |

| Solubility | Predicted: Poorly soluble in water, soluble in organic solvents | N/A |

Potential Biological Activities: A Scaffold-Based Analysis

The therapeutic potential of 5-Methylsulfonamido-indole-2-carboxylic acid can be inferred from the well-documented activities of its structural analogs. This section explores its most promising potential applications based on a thorough analysis of structure-activity relationships within the indole-2-carboxylic acid class.

Anticancer Activity via 14-3-3η Protein Inhibition

Rationale: The 14-3-3 protein family, particularly the η (eta) isoform, is overexpressed in various cancers, including hepatocellular carcinoma. These proteins act as key regulators of signal transduction pathways involved in cell proliferation, apoptosis, and cell cycle control.[4] Inhibition of 14-3-3η protein-protein interactions represents a promising strategy for cancer therapy. Recent studies have identified the 1H-indole-2-carboxylic acid scaffold as a promising starting point for the design of 14-3-3η inhibitors.[4]

Mechanism of Action: Indole-2-carboxylic acid derivatives are hypothesized to bind to the central channel of the 14-3-3η protein, disrupting its interaction with client proteins such as YAP (Yes-associated protein), which plays a crucial role in cancer cell proliferation and survival. The carboxylic acid moiety is essential for anchoring the molecule within the binding pocket through interactions with key amino acid residues. The substituent at the 5-position, in this case, the methylsulfonamido group, would be expected to form additional hydrogen bonds and hydrophobic interactions, thereby influencing the binding affinity and selectivity.

Prospective Role of the Methylsulfonamido Group: The sulfonamido group is a versatile functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. This dual nature could facilitate strong interactions within the 14-3-3η binding pocket. Furthermore, its electron-withdrawing nature would modulate the electronic properties of the indole ring, potentially enhancing its binding characteristics.

Caption: Proposed mechanism of 14-3-3η inhibition.

Antiviral Activity via HIV-1 Integrase Inhibition

Rationale: HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[5] There is no human counterpart to this enzyme, making it an excellent target for antiviral therapy. The indole-2-carboxylic acid scaffold has been extensively studied and proven to be a potent inhibitor of HIV-1 integrase.[5][6][7]

Mechanism of Action: The primary mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) in the active site of the integrase enzyme.[5] The carboxylic acid group at the 2-position of the indole ring is perfectly positioned to form these crucial coordinate bonds with the Mg²⁺ ions, which are themselves coordinated by the catalytic DDE (Asp64, Asp116, and Glu152) motif of the enzyme. This chelation prevents the binding of the viral DNA to the active site, thus inhibiting the strand transfer step of integration. The indole ring itself often engages in π-stacking interactions with the viral DNA, further enhancing the inhibitory activity.[5][6]

Prospective Role of the Methylsulfonamido Group: The substituent at the 5-position can significantly impact the potency of integrase inhibition. Structure-activity relationship studies on related compounds have shown that modifications at this position can influence interactions with the surrounding amino acid residues and the overall positioning of the molecule in the active site. The methylsulfonamido group could provide additional hydrogen bonding opportunities and influence the electronic landscape of the indole ring to optimize these interactions.

Caption: Inhibition of HIV-1 integrase by chelation.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, field-proven protocols for the synthesis and biological evaluation of 5-Methylsulfonamido-indole-2-carboxylic acid and its derivatives. These protocols are adapted from methodologies reported for analogous compounds.

Representative Synthesis of an Indole-2-Carboxylic Acid Derivative

This protocol describes a general method for the synthesis of indole-2-carboxylic acid derivatives, which can be adapted for the specific synthesis of the title compound.

Workflow Diagram:

Caption: General synthesis workflow.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriately substituted aniline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: Add an α-ketoacid, such as pyruvic acid (1.1 eq), to the solution.

-

Fisher Indole Synthesis: Add a catalyst, such as polyphosphoric acid or a Lewis acid, to the reaction mixture. Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The solid product will precipitate out.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol or another suitable solvent to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Step-by-Step Protocol:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant HIV-1 integrase enzyme, a suitable buffer (e.g., MOPS), MnCl₂ or MgCl₂, and a labeled oligonucleotide substrate that mimics the viral DNA.

-

Add Test Compound: Add serial dilutions of 5-Methylsulfonamido-indole-2-carboxylic acid (typically from 0.01 µM to 100 µM) to the wells. Include a positive control (a known integrase inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 37 °C for 1-2 hours to allow the integration reaction to proceed.

-

Stop Reaction: Stop the reaction by adding a solution containing EDTA and a denaturing agent.

-

Detection: The amount of integrated product is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an ELISA-based system.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines (e.g., liver cancer cell lines like HepG2 or SMMC-7721 for 14-3-3η inhibition).

Step-by-Step Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of 5-Methylsulfonamido-indole-2-carboxylic acid for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion and Future Directions

5-Methylsulfonamido-indole-2-carboxylic acid is a promising chemical entity that warrants further investigation as a scaffold for the development of novel therapeutic agents. Based on robust structure-activity relationship data from closely related analogs, it holds significant potential as both an anticancer agent targeting the 14-3-3η protein and as an antiviral agent targeting HIV-1 integrase.

The immediate next steps for the research community should involve the chemical synthesis and thorough in vitro biological evaluation of this specific compound. Future studies should focus on:

-

Confirming the predicted biological activities through the assays outlined in this guide.

-

Determining the IC₅₀ values against the 14-3-3η protein and HIV-1 integrase.

-

Conducting co-crystallization studies to elucidate the precise binding mode within the target proteins.

-

Performing further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational document to stimulate and guide these future research endeavors, with the ultimate goal of translating the potential of this promising scaffold into clinically effective therapies.

References

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

-

5-Methylsulfonamido-indole-2-carboxylic acid | C10H10N2O4S | CID 60948. PubChem. Available at: [Link]

-

5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID. gsrs. Available at: [Link]

-

5-Methylsulfonamido-indole-2-carboxylic acid API Suppliers - Manufacturers and Distributors. apicule. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

-

AC-203 - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. Available at: [Link]

-

3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available at: [Link]

-

Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

Sources

- 1. 5-Methylsulfonamido-indole-2-carboxylic acid | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. apicule.com [apicule.com]

- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

5-Methylsulfonamido-indole-2-carboxylic Acid: A Technical Guide for Research and Development

Abstract

This technical guide provides a comprehensive overview of 5-Methylsulfonamido-indole-2-carboxylic acid, a research chemical with significant potential as a scaffold and building block in modern drug discovery. While direct biological characterization of this specific molecule is limited in publicly accessible literature, its structural features, rooted in the versatile indole-2-carboxylic acid core, position it as a valuable starting point for the synthesis of novel therapeutic agents. This document synthesizes available chemical data, outlines potential synthetic routes, and explores promising research applications, particularly in the development of HIV-1 integrase inhibitors. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Strategic Value of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a carboxylic acid at the 2-position imparts unique chemical properties, notably the ability to act as a bidentate chelator for divalent metal ions. This characteristic is particularly relevant for inhibiting metalloenzymes, a class of proteins crucial in various pathological processes.

5-Methylsulfonamido-indole-2-carboxylic acid (Figure 1) combines this key chelating motif with a sulfonamido group at the 5-position. The sulfonamide group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and improving physicochemical properties such as solubility. This strategic combination of functional groups makes it a molecule of interest for library synthesis and lead optimization campaigns.

Figure 1: Chemical Structure of 5-Methylsulfonamido-indole-2-carboxylic acid

Caption: Key identifiers for 5-Methylsulfonamido-indole-2-carboxylic acid.

Physicochemical and Analytical Characterization

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in experimental settings.

Computed Physicochemical Properties

The following table summarizes key computed properties for 5-Methylsulfonamido-indole-2-carboxylic acid, providing insights into its likely behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Weight | 254.26 g/mol | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

Analytical Characterization Workflow

The purity and identity of 5-Methylsulfonamido-indole-2-carboxylic acid should be rigorously confirmed before its use in biological assays. A standard analytical workflow is proposed below.

Diagram: Analytical Workflow for Compound Verification

Caption: Recommended workflow for verifying the identity and purity of the compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Analysis: The purity is determined by the peak area percentage of the main component.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

-

System: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF).

-

Chromatography: Utilize the same HPLC conditions as in Protocol 1.

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Analysis: Confirm the presence of the [M+H]⁺ and/or [M-H]⁻ ions corresponding to the exact mass of the compound (C₁₀H₁₀N₂O₄S, Exact Mass: 254.0361).[1]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

-

Spectra: Acquire ¹H NMR and ¹³C NMR spectra.

-

Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of 5-Methylsulfonamido-indole-2-carboxylic acid.

Synthesis Pathway

Diagram: Proposed Synthesis Workflow

Caption: A potential multi-step synthesis route for the target compound.

Protocol 4: General Procedure for Saponification of the Ethyl Ester Precursor

This protocol is adapted from a similar procedure for a related indole-2-carboxylic acid derivative and would be the final step in the proposed synthesis.[2]

-

Dissolution: Dissolve the ethyl ester precursor, 5-(methylsulfonamido)-1H-indole-2-carboxylate, in a suitable alcoholic solvent such as ethanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-4 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound, 5-Methylsulfonamido-indole-2-carboxylic acid.

Potential Research Applications and Mechanism of Action

The primary value of 5-Methylsulfonamido-indole-2-carboxylic acid lies in its potential as a scaffold for developing inhibitors of metalloenzymes, particularly HIV-1 integrase.

HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, facilitating the insertion of the viral DNA into the host genome. This process is dependent on two Mg²⁺ ions in the enzyme's active site.[3] The indole-2-carboxylic acid moiety is an effective pharmacophore for chelating these essential magnesium ions, thereby inhibiting the strand transfer step of integration.[4][5][6]

Diagram: Proposed Mechanism of HIV-1 Integrase Inhibition

Caption: The indole-2-carboxylic acid scaffold chelates Mg²⁺ ions in the HIV-1 integrase active site.

The sulfonamide group at the 5-position can be further functionalized to explore the surrounding binding pocket, potentially increasing potency and altering the selectivity profile. Structure-activity relationship (SAR) studies on related indole-2-carboxylic acid derivatives have shown that modifications at this position can significantly impact inhibitory activity.[4]

Other Potential Applications

While less substantiated, the compound has been noted as a potential building block for targeting other proteins, such as the 14-3-3η protein, which is implicated in liver cancer.[7] Further research is required to validate these applications.

Conclusion and Future Directions

5-Methylsulfonamido-indole-2-carboxylic acid is a research chemical with a high potential for utility in drug discovery programs. Its key structural features, particularly the indole-2-carboxylic acid core, make it an attractive starting point for the synthesis of HIV-1 integrase inhibitors and potentially other therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes, the exploration of its derivatization to build diverse chemical libraries, and the systematic evaluation of these derivatives in relevant biological assays to fully elucidate the therapeutic potential of this promising scaffold.

References

-

apicule. 5-Methylsulfonamido-indole-2-carboxylic acid API Suppliers - Manufacturers and Distributors. Available from: [Link]

-

RSC Advances. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 2024. Available from: [Link]

-

PubChem. 5-Methylsulfonamido-indole-2-carboxylic acid. Available from: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.

-

MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. 2023. Available from: [Link]

-

PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]

-

ResearchGate. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 2024. Available from: [Link]

-

bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. 2021. Available from: [Link]

-

ResearchGate. Structure-activity relationship of compounds 2, 5, 11, and 15. Available from: [Link]

-

GSRS. 5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID. Available from: [Link]

-

NIH. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Available from: [Link]

-

PubMed. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. 2016. Available from: [Link]

-

PubMed Central. FAAH inhibitors in the limelight, but regrettably. Available from: [Link]

-

PubMed Central. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Available from: [Link]

-

PrepChem.com. Synthesis of methyl indole-5-carboxylate. Available from: [Link]

-

MDPI. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. 2022. Available from: [Link]

-

ScienceDirect. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. 2017. Available from: [Link]

-

PubMed. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. Available from: [Link]

-

MDPI. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. 2018. Available from: [Link]

-

SpectraBase. 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. 2023. Available from: [Link]

Sources

- 1. 5-Methylsulfonamido-indole-2-carboxylic acid | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apicule.com [apicule.com]

Unveiling the Therapeutic Potential of 5-Methylsulfonamido-indole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide delves into the therapeutic potential of a specific derivative, 5-Methylsulfonamido-indole-2-carboxylic acid, by proposing and substantiating three primary therapeutic targets: Cytosolic Phospholipase A2α (cPLA2α), HIV-1 Integrase, and the 14-3-3η protein. Drawing upon structure-activity relationships of analogous compounds and established screening methodologies, this document provides a comprehensive framework for researchers and drug development professionals to investigate and validate these potential targets. Detailed experimental protocols and a discussion of the underlying scientific rationale are presented to guide a rigorous preclinical research program.

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a cornerstone of numerous natural and synthetic molecules of significant therapeutic value. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a favored scaffold in the design of enzyme inhibitors and receptor modulators. 5-Methylsulfonamido-indole-2-carboxylic acid (Figure 1) is a synthetic compound that combines the indole-2-carboxylic acid core with a sulfonamide group at the 5-position. While direct biological data for this specific molecule is sparse in publicly accessible literature, analysis of its structural features and the extensive body of research on related analogs allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets.

This guide will explore the scientific basis for investigating 5-Methylsulfonamido-indole-2-carboxylic acid as a modulator of three key proteins implicated in a range of pathologies, from inflammatory diseases to viral infections and cancer. For each proposed target, we will dissect the rationale, outline the relevant signaling pathways, and provide detailed, field-proven experimental protocols for validation.

Figure 1: Chemical Structure of 5-Methylsulfonamido-indole-2-carboxylic acid

Caption: The chemical structure of 5-Methylsulfonamido-indole-2-carboxylic acid.[1][2]

Potential Therapeutic Target 1: Cytosolic Phospholipase A2α (cPLA2α) - An Anti-inflammatory Avenue

Scientific Rationale

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[3][4] This free arachidonic acid is then metabolized into pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] Consequently, inhibition of cPLA2α is a highly attractive strategy for the development of novel anti-inflammatory therapeutics.[3][4]

The indole scaffold is a well-established pharmacophore for potent and selective cPLA2α inhibitors.[5][6][7] Structure-activity relationship (SAR) studies have demonstrated that an acidic moiety, such as the carboxylic acid present in our compound of interest, is often crucial for activity.[8][9] Furthermore, substitutions on the indole ring significantly influence inhibitory potency.[5][8] While the specific contribution of a 5-sulfonamido group has not been extensively documented for cPLA2α inhibition, sulfonamides are known to act as bioisosteres for carboxylic acids and can engage in key hydrogen bonding interactions within enzyme active sites.[10][11] Therefore, it is highly plausible that 5-Methylsulfonamido-indole-2-carboxylic acid could effectively inhibit cPLA2α.

Signaling Pathway

Caption: Proposed inhibition of the cPLA2α signaling pathway.

Experimental Validation

This assay directly measures the enzymatic activity of purified cPLA2α and its inhibition by the test compound.[3]

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify human cPLA2α.

-

Prepare a mixed micelle substrate solution containing 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine, unlabeled 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, and Triton X-100 in assay buffer (e.g., 100 mM HEPES, pH 7.5, with 90 µM CaCl₂, 2 mM DTT, and 0.1 mg/mL BSA).[3]

-

-

Inhibition Reaction:

-

In a 96-well plate, add the test compound (5-Methylsulfonamido-indole-2-carboxylic acid) at various concentrations.

-

Add the purified cPLA2α enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the mixed micelle substrate solution.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

-

Extraction and Quantification:

-

Stop the reaction by adding a Dole reagent (e.g., isopropanol:heptane:0.5 M H₂SO₄, 40:10:1 v/v/v).

-

Extract the released [¹⁴C]arachidonic acid with an organic solvent (e.g., heptane).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

This assay assesses the ability of the compound to inhibit cPLA2α activity in a cellular context.[12]

Protocol:

-

Cell Culture and Labeling:

-

Inhibitor Treatment and Stimulation:

-

Wash the cells to remove unincorporated [³H]arachidonic acid.

-

Pre-incubate the cells with various concentrations of 5-Methylsulfonamido-indole-2-carboxylic acid for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a cPLA2α activator, such as the calcium ionophore A23187 or a pro-inflammatory cytokine like IL-1β, to induce arachidonic acid release.[3][12]

-

-

Quantification:

-

Collect the cell culture supernatant.

-

Measure the radioactivity in the supernatant using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of stimulated arachidonic acid release for each inhibitor concentration.

-

Determine the IC₅₀ value from the dose-response curve.

-

| Assay | Parameter Measured | Expected Outcome for Active Compound |

| In Vitro cPLA2α Enzyme Inhibition | Direct inhibition of purified enzyme | Low IC₅₀ value |

| Cell-Based Arachidonic Acid Release | Inhibition of arachidonic acid release from cells | Dose-dependent reduction in radiolabel release |

Potential Therapeutic Target 2: HIV-1 Integrase - An Antiviral Strategy

Scientific Rationale

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host cell's genome.[13][14] Inhibition of this enzyme, particularly the strand transfer step, is a clinically validated strategy for the treatment of HIV/AIDS.[13]

The indole-2-carboxylic acid scaffold has emerged as a promising chemotype for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14][15][16] The carboxylic acid moiety is crucial for chelating the divalent metal ions (Mg²⁺) in the enzyme's active site, a key interaction for many INSTIs.[13][14] SAR studies on indole-2-carboxylic acid derivatives have shown that substituents on the indole ring can significantly impact antiviral potency, likely by forming additional interactions with the enzyme or the viral DNA substrate.[13][15][16] The electron-withdrawing nature of the sulfonamide group at the 5-position of 5-Methylsulfonamido-indole-2-carboxylic acid could influence the acidity of the indole N-H and the chelating properties of the carboxylic acid, potentially enhancing its interaction with the integrase active site.

Mechanism of Action

Caption: Proposed inhibition of HIV-1 integrase strand transfer.

Experimental Validation

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.[17][18]

Protocol:

-

Reagents and Substrates:

-

Inhibition Reaction:

-

In a 96-well plate, pre-incubate the HIV-1 integrase with the test compound at various concentrations.

-

Add the biotinylated donor DNA to allow for the formation of the integrase-donor DNA complex.

-

Initiate the strand transfer reaction by adding the DIG-labeled target DNA.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

-

Detection:

-

Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated donor DNA and any integrated products.

-

Wash the plate to remove unincorporated target DNA.

-

Detect the integrated product by adding an anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).

-

Add a colorimetric or chemiluminescent substrate and measure the signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to a no-inhibitor control.

-

Determine the IC₅₀ value from the dose-response curve.

-

This cell-based assay evaluates the compound's ability to inhibit HIV-1 replication in a more physiologically relevant setting.[19]

Protocol:

-

Cell and Virus Preparation:

-

Use a cell line that is susceptible to HIV-1 infection (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR).

-

Produce single-round infectious viral particles by co-transfecting producer cells (e.g., HEK293T) with an HIV-1 proviral plasmid lacking the env gene and a plasmid encoding a vesicular stomatitis virus G (VSV-G) envelope protein.

-

-

Infection and Inhibition:

-

Seed the target cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of 5-Methylsulfonamido-indole-2-carboxylic acid.

-

Infect the cells with the single-round HIV-1 particles.

-

-

Quantification of Infection:

-

After a suitable incubation period (e.g., 48-72 hours), lyse the cells and measure the activity of the reporter gene product (e.g., luciferase).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral infectivity for each compound concentration.

-

Determine the EC₅₀ (effective concentration) value.

-

Concurrently, assess the cytotoxicity of the compound on the target cells (e.g., using an MTT or CellTiter-Glo assay) to determine the CC₅₀ (cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

-

| Assay | Parameter Measured | Expected Outcome for Active Compound |

| In Vitro Strand Transfer Assay | Inhibition of integrase enzymatic activity | Low IC₅₀ value |

| Single-Round Infectivity Assay | Inhibition of viral replication in cells | Low EC₅₀ value and high Selectivity Index |

Potential Therapeutic Target 3: 14-3-3η Protein - A Novel Anticancer Approach

Scientific Rationale

The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, thereby modulating their function and influencing key cellular processes such as signal transduction, cell cycle control, and apoptosis.[20] The 14-3-3η isoform is overexpressed in several cancers, including hepatocellular carcinoma, and has been identified as a promising therapeutic target.[21][22]

Recent studies have identified 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3η protein.[20][21][22] These compounds have been shown to disrupt the interaction of 14-3-3η with its binding partners, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[20][21] The indole-2-carboxylic acid core is thought to occupy a key binding pocket on the 14-3-3η protein. The 5-methylsulfonamido group of our lead compound could potentially form additional hydrogen bonds or other favorable interactions within this pocket, thereby enhancing binding affinity and inhibitory activity. This makes 5-Methylsulfonamido-indole-2-carboxylic acid a compelling candidate for investigation as a novel 14-3-3η-targeted anticancer agent.

Signaling Pathway Involvement

Caption: Proposed disruption of 14-3-3η protein-protein interactions.

Experimental Validation

This in vitro assay measures the disruption of the interaction between 14-3-3η and a fluorescently labeled peptide derived from one of its known binding partners.[23]

Protocol:

-

Reagents:

-

Recombinant human 14-3-3η protein.

-

A fluorescently labeled phosphopeptide corresponding to the 14-3-3η binding motif of a known client protein (e.g., from Raf-1).[23]

-

-

Assay Procedure:

-

In a 384-well plate, combine the 14-3-3η protein and the fluorescently labeled peptide. This will result in a high fluorescence polarization signal due to the slower tumbling of the large protein-peptide complex.

-

Add 5-Methylsulfonamido-indole-2-carboxylic acid at a range of concentrations.

-

Incubate at room temperature to reach binding equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a suitable plate reader. An inhibitor that disrupts the protein-peptide interaction will cause the release of the small, rapidly tumbling fluorescent peptide, leading to a decrease in the polarization signal.

-

-

Data Analysis:

-

Calculate the percent inhibition of binding for each concentration of the test compound.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

CETSA can be used to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Protocol:

-

Cell Treatment:

-

Treat cultured cancer cells (e.g., HepG2, a liver cancer cell line) with either vehicle or 5-Methylsulfonamido-indole-2-carboxylic acid.

-

-

Heating:

-

Heat aliquots of the cell lysates or intact cells to a range of temperatures.

-

-

Protein Extraction and Analysis:

-

Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble 14-3-3η protein remaining at each temperature using Western blotting or another quantitative protein detection method.

-

-

Data Analysis:

-

Binding of the compound to 14-3-3η is expected to increase its thermal stability, resulting in a shift of its melting curve to higher temperatures. Plot the amount of soluble protein as a function of temperature to determine the melting temperature (Tm) in the presence and absence of the compound.

-

| Assay | Parameter Measured | Expected Outcome for Active Compound |

| Fluorescence Polarization Assay | Disruption of 14-3-3η-peptide interaction | Dose-dependent decrease in fluorescence polarization and a low IC₅₀ value |

| Cellular Thermal Shift Assay | Target engagement in cells | Increased thermal stability of 14-3-3η (shift in Tm) |

Synthesis of 5-Methylsulfonamido-indole-2-carboxylic acid

While not the primary focus of this guide, a plausible synthetic route is essential for obtaining the compound for testing. Based on general indole synthesis methodologies and related patent literature, a potential synthetic approach is outlined below.[24]

Caption: A generalized synthetic workflow.

A more detailed, stepwise synthesis would likely involve:

-

Nitration of a suitable indole-2-carboxylate ester at the 5-position.

-

Reduction of the nitro group to an amine.

-

Sulfonylation of the amine with methanesulfonyl chloride.

-

Hydrolysis of the ester to yield the final carboxylic acid.

Each step would require careful optimization of reaction conditions and purification of intermediates.

Conclusion and Future Directions

5-Methylsulfonamido-indole-2-carboxylic acid represents a promising, yet underexplored, chemical entity with the potential to modulate several key therapeutic targets. The structural analogy to known inhibitors of cPLA2α, HIV-1 integrase, and the 14-3-3η protein provides a strong rationale for the investigative framework presented in this guide.

The successful validation of this compound against one or more of these targets, using the detailed protocols herein, would pave the way for lead optimization studies. Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of inflammation, HIV infection, or cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound to determine its suitability for further development.

This technical guide provides a clear and actionable roadmap for elucidating the therapeutic potential of 5-Methylsulfonamido-indole-2-carboxylic acid, with the ultimate goal of translating fundamental scientific insights into novel therapeutic interventions.

References

-

Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay. ASSAY and Drug Development Technologies. [Link][23]

-

Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry. [Link][8]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link][21]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link][22]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein | Request PDF. ResearchGate. [Link][20]

-

A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta Pharmacologica Sinica. [Link][17]

-

Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PLoS ONE. [Link][3]

-

Structure-activity relationships of indole cytosolic phospholipase A(2)alpha inhibitors: substrate mimetics. Bioorganic & Medicinal Chemistry Letters. [Link][5]

-

Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. [Link][10]

-

Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences. [Link][4]

-

HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology. [Link][19]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link][13][15][16]

-

HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. Journal of Biological Chemistry. [Link][18]

-

Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Cell Death & Disease. [Link][25]

-

WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents. [24]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link][14]

-

cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. Journal of Investigative Dermatology. [Link][12]

-

Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules. [Link][26]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link][11]

-

5-Methylsulfonamido-indole-2-carboxylic acid | C10H10N2O4S | CID 60948 - PubChem. [Link][1]

-

Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry. [Link][6]

-

Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha. Bioorganic & Medicinal Chemistry Letters. [Link][7]

-

5-Methylsulfonamido-indole-2-carboxylic acid API Suppliers - Manufacturers and Distributors - apicule. [Link][2]

-

1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase. ChemMedChem. [Link][9]

Sources

- 1. 5-Methylsulfonamido-indole-2-carboxylic acid | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]